molecular formula C5H8F3NO2 B13093796 (4R)-4-Amino-5,5,5-trifluoropentanoic acid CAS No. 1388121-19-4

(4R)-4-Amino-5,5,5-trifluoropentanoic acid

Cat. No.: B13093796
CAS No.: 1388121-19-4
M. Wt: 171.12 g/mol
InChI Key: FMHFLFRQGOQLBU-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Amino-5,5,5-trifluoropentanoic acid is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5,5,5-trifluoropentanoic acid typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-4-Amino-5,5,5-trifluoropentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-Amino-5,5,5-trifluoropentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-4-Amino-5,5,5-trifluoropentanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5,5,5-Trifluoropentanoic acid: Lacks the amino group, affecting its reactivity and applications.

    4-Amino-2,2,2-trifluoroethanol: Contains a trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

®-4-Amino-5,5,5-trifluoropentanoic acid is unique due to the combination of the amino group and the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1388121-19-4

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m1/s1

InChI Key

FMHFLFRQGOQLBU-GSVOUGTGSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(F)(F)F)N

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.